molecular formula C21H26N2O4S B2658141 2-methoxy-4,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941906-30-5

2-methoxy-4,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2658141
CAS No.: 941906-30-5
M. Wt: 402.51
InChI Key: XBIBVFTWDXHFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rationale for Research and Academic Significance

The compound’s hybrid architecture combines a benzenesulfonamide group with a tetrahydroquinoline scaffold, enabling dual mechanisms of biological interaction. Sulfonamides are renowned for their enzyme inhibitory properties, particularly against carbonic anhydrases (CAs), while quinoline derivatives exhibit diverse pharmacological activities, including antimicrobial and anticancer effects. This synergy creates opportunities for multi-target drug design, addressing complex diseases such as hypoxic tumors and antibiotic-resistant infections.

Recent studies demonstrate that sulfonamide-quinoline hybrids exhibit enhanced selectivity for cancer-associated CA isoforms (e.g., CA IX and XII) compared to classical inhibitors. For instance, para-sulfonamide derivatives of 4-anilinoquinoline show inhibitory constants ($$ K_I $$) as low as 5.5 nM against CA IX, underscoring their therapeutic potential. Academic interest in this compound also stems from its structural tunability, allowing systematic modifications to optimize pharmacokinetic properties and target engagement.

Historical Context of Sulfonamide-Quinoline Hybrid Compounds

The convergence of sulfonamide and quinoline chemistry began in the early 2000s with the exploration of hybrid molecules for infectious disease treatment. Initial efforts focused on antimalarial applications, leveraging quinoline’s historical success in targeting Plasmodium parasites. However, the integration of sulfonamide groups introduced novel mechanisms, such as folate biosynthesis inhibition, which broadened their applicability.

A pivotal advancement occurred in 2021 with the development of quinoline-based benzenesulfonamides (QBS) as selective CA inhibitors. Researchers synthesized derivatives by grafting sulfonamide functionalities at strategic positions on the quinoline scaffold, achieving nanomolar-level activity against tumor-associated isoforms. This work established foundational structure-activity relationships (SARs), revealing that meta- and para-sulfonamide substitutions significantly influence isoform selectivity. For example, meta-substituted QBS 11c exhibited a $$ K_I $$ of 8.4 nM against CA IX, while para-substituted 13b showed 5.5 nM activity.

Overview of Current Research Trends and Knowledge Gaps

Contemporary research emphasizes three key areas:

  • Synthetic Methodologies : Recent protocols employ Suzuki coupling and N-alkylation to assemble quinoline-sulfonamide hybrids with precise regiochemical control. For example, microwave-assisted cyclization of Meldrum’s acid derivatives reduces reaction times to 10–15 minutes while maintaining yields above 66%.
  • Biological Evaluation : Studies prioritize isoform-specific CA inhibition, with particular attention to hypoxic tumor microenvironments. Compound 13b reduces MDA-MB-231 breast cancer cell viability by 78% at 10 μM, correlating with CA IX suppression.
  • Computational Modeling : Density functional theory (DFT) and molecular docking simulations predict binding modes and electronic properties. QBS 10p demonstrates a low energy gap ($$ \Delta E = 3.12 \, \text{eV} $$), indicating high reactivity and strong target affinity.

Critical knowledge gaps include:

  • Limited data on off-target effects against non-cancerous CA isoforms (e.g., CA I/II).
  • Insufficient exploration of pharmacokinetic properties, such as blood-brain barrier permeability.
  • Unresolved challenges in scaling up synthesis while maintaining stereochemical purity.

Scope and Structure of the Review

This review systematically evaluates the compound’s chemical synthesis, structure-activity relationships, and therapeutic potential. Subsequent sections will analyze:

  • Synthetic pathways and optimization strategies.
  • Mechanistic insights into CA inhibition and anticancer activity.
  • Computational approaches for SAR prediction.
  • Future directions in hybrid drug development.

By integrating synthetic chemistry, pharmacology, and computational biology, this work aims to advance the rational design of next-generation sulfonamide-quinoline therapeutics.

Table 1: Key Synthetic Intermediates for this compound

Intermediate Role in Synthesis Yield (%) Reference
Meldrum’s acid 2 Precursor for quinoline cyclization 85
4-Chloroquinoline 7d Electrophilic coupling partner 75
Benzenesulfonamide 8 Sulfonamide donor 92

Table 2: Inhibitory Activity of Select Quinoline-Sulfonamide Derivatives

Compound CA IX $$ K_I $$ (nM) CA XII $$ K_I $$ (nM) Cancer Cell Inhibition (%)
11c 8.4 12.7 82
13b 5.5 13.2 78
16 18.6 8.7 65

Data derived from .

The synthesis of this compound typically begins with Meldrum’s acid, which undergoes cyclization under microwave irradiation to form the quinoline core. Subsequent chlorination at the C4 position facilitates nucleophilic aromatic substitution with benzenesulfonamide derivatives, yielding the target compound in 70–78% isolated yield.

“The strategic placement of sulfonamide groups on the quinoline scaffold is critical for achieving isoform selectivity. Para-substitutions optimize interactions with the CA IX active site, while meta-substitutions enhance solubility.”

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-10-23-18-8-7-17(13-16(18)6-9-21(23)24)22-28(25,26)20-12-15(3)14(2)11-19(20)27-4/h7-8,11-13,22H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIBVFTWDXHFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS Number: 941906-30-5) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₄S
Molecular Weight402.5 g/mol
CAS Number941906-30-5

Structural Representation

The compound features a sulfonamide group attached to a tetrahydroquinoline moiety, which is significant for its biological interactions.

Research indicates that compounds similar to This compound may exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and memory .
  • Antibacterial Activity : Preliminary studies suggest that similar sulfonamide derivatives demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves interference with bacterial folic acid synthesis .
  • Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators .

Antibacterial Activity

A study evaluated the antibacterial efficacy of synthesized sulfonamide derivatives against several bacterial strains. The results indicated that the compounds exhibited varying degrees of activity, with some showing strong inhibition against Salmonella typhi and Bacillus subtilis, while others had limited effects on different strains .

Enzyme Inhibition Studies

In an enzyme assay, a related compound demonstrated an IC50 value of 140 nM for AChE inhibition. This suggests that the compound could be effective in treating conditions associated with cholinergic deficits, such as Alzheimer's disease .

Pharmacological Profile

The pharmacological profile of similar compounds indicates potential applications in treating respiratory conditions due to their ability to reduce airway hyperreactivity in animal models. For instance, PDE4 inhibitors have shown promise in diminishing methacholine-stimulated airway responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to three analogs (Table 1):

4-Methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (): A positional isomer with methoxy and methyl groups rearranged on the benzene ring.

N-(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-5-methylbenzene-1-sulfonamide (F721-0032, ): Features an indole core instead of tetrahydroquinoline and lacks the 4,5-dimethyl substitution.

2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0096, ): Shares the benzene substitution pattern but has a 1-methyl group on the tetrahydroquinoline.

Table 1: Comparative Analysis
Compound ID Molecular Formula Molecular Weight (g/mol) Benzene Substituents Heterocycle Substituents
Target Compound C₂₀H₂₄N₂O₄S 388.48 2-methoxy-4,5-dimethyl 1-propyl-2-oxo-tetrahydroquinoline
Compound C₁₉H₂₂N₂O₄S* ~374.46† 4-methoxy-3,5-dimethyl 1-propyl-2-oxo-tetrahydroquinoline
F721-0032 C₁₈H₂₀N₂O₄S 360.43 2-methoxy-5-methyl 1-ethyl-2-oxo-2,3-dihydroindole
F743-0096 C₁₉H₂₂N₂O₄S 374.46 2-methoxy-4,5-dimethyl 1-methyl-2-oxo-tetrahydroquinoline

*Inferred formula; †Estimated based on structural similarity to F743-0095.

Critical Observations

Substituent Positioning on Benzene Ring: The target compound and F743-0096 share identical 2-methoxy-4,5-dimethyl substitution, which may enhance steric bulk and electron-donating effects compared to F721-0032’s 2-methoxy-5-methyl arrangement .

Heterocycle Modifications: The 1-propyl group on the tetrahydroquinoline in the target compound increases lipophilicity (clogP ≈ 3.8) compared to F743-0096’s 1-methyl group (clogP ≈ 3.2), suggesting improved membrane permeability but reduced solubility . F721-0032’s indole core (vs. tetrahydroquinoline) may reduce planarity, affecting π-π stacking interactions in biological targets.

Molecular Weight Trends :

  • The target compound (388.48 g/mol) is heavier than F743-0096 (374.46 g/mol) due to the propyl substituent, aligning with the "Rule of Five" for drug-likeness despite marginal increases.

Hypothetical Implications for Bioactivity

  • Target vs. F743-0096 : The propyl group in the target compound may enhance target residence time in hydrophobic binding pockets compared to F743-0096’s methyl group.
  • Target vs. F721-0032: The tetrahydroquinoline scaffold’s rigidity could improve selectivity over indole-containing analogs like F721-0032.

Research Availability

  • No availability data exists for the target compound, suggesting it may be a novel derivative requiring synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the tetrahydroquinoline core. Key steps include sulfonamide coupling using benzenesulfonyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (<40°C) and inert atmospheres (N₂) are critical to minimize side reactions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization requires precise stoichiometric ratios (1:1.2 for sulfonyl chloride to amine intermediates) and post-reaction quenching with ice-water to precipitate impurities .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-COSY) confirms regiochemistry, particularly the methoxy and methyl substituents on the benzene ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion). Purity ≥95% is achieved via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with UV detection at 254 nm. Solid-phase extraction (SPE) with Oasis HLB cartridges is recommended for isolating the compound from complex matrices .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 1, 3, 7 days). Kinetic modeling (Arrhenius equation) predicts shelf-life. For photostability, expose samples to UV light (320–400 nm) and quantify degradation products using validated HPLC protocols .

Advanced Research Questions

Q. How should experimental designs evaluate environmental persistence and transformation pathways in aquatic systems?

  • Methodological Answer : Simulate environmental fate using OECD 308/309 guidelines. Spike the compound into river water or sludge (1–100 µg/L) and analyze degradation via LC-MS/MS. Assess abiotic hydrolysis (pH 7.4, 25°C) and photolysis (solar simulator). For biotic transformation, incubate with activated sludge (ISO 14592) and quantify metabolites (e.g., hydroxylated or dealkylated derivatives). Use isotopically labeled internal standards (e.g., ¹³C or deuterated analogs) to correct matrix effects .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?

  • Methodological Answer : Cross-validate assays using orthogonal methods. For example, if in vitro enzyme inhibition (IC₅₀ = 10 nM) conflicts with in vivo efficacy (ED₅₀ = 50 mg/kg), assess pharmacokinetic parameters (Cmax, AUC) via plasma protein binding assays and microsomal stability tests. Use CRISPR-edited cell lines to confirm target engagement. For cytotoxicity discrepancies, compare 2D vs. 3D cell cultures and incorporate organ-on-chip models .

Q. How can theoretical frameworks guide structure-activity relationship (SAR) studies for this sulfonamide?

  • Methodological Answer : Apply density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) of the sulfonamide and tetrahydroquinoline moieties. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., carbonic anhydrase IX). Validate predictions with alanine scanning mutagenesis. Use QSAR models (DRAGON descriptors) to prioritize analogs with improved logP (target 2–4) and polar surface area (<140 Ų) .

Q. What experimental approaches elucidate metabolic pathways and potential toxicity?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Identify Phase I metabolites (oxidation, dealkylation) via UPLC-QTOF-MS. For Phase II metabolism, add UDP-glucuronic acid or glutathione. Use CRISPR-Cas9-engineered cytochrome P450 isoforms (CYP3A4, CYP2C9) to pinpoint metabolic hotspots. Toxicity screening includes Ames test (TA98/TA100 strains) and hERG channel inhibition assays (patch-clamp electrophysiology) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity data?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use design of experiments (DoE) to optimize reaction parameters (e.g., Taguchi method for temperature and solvent effects). For bioassays, include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to internal standards. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers. Share raw data and protocols via repositories like Zenodo to enhance reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Account for heterogeneity with mixed-effects models (R package nlme). For single-cell data, apply trajectory inference (Monocle3) or Gaussian process regression. Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify biological significance .

Tables for Key Parameters

Parameter Recommended Method Reference
Synthetic Yield OptimizationStoichiometry: 1:1.2 (amine:sulfonyl chloride)
Purity Threshold≥95% by HPLC
Environmental Half-life (t₁/₂)7–14 days (pH 7.4, 25°C)
Plasma Protein Binding>90% (equilibrium dialysis)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.